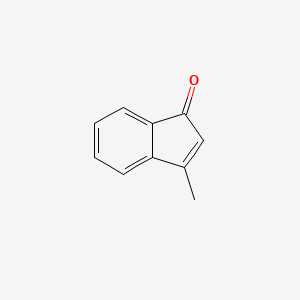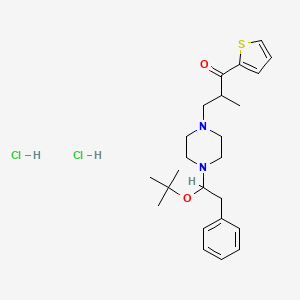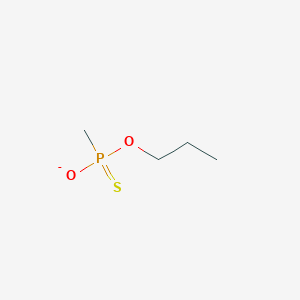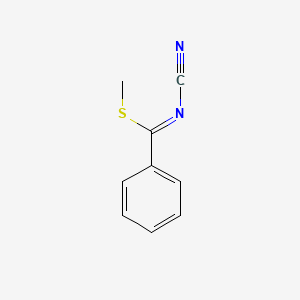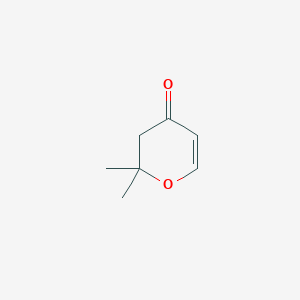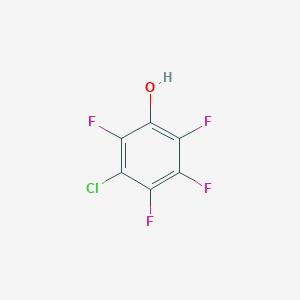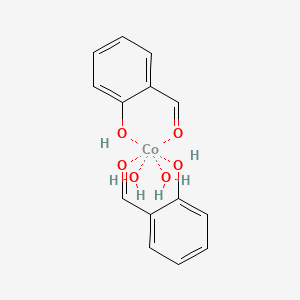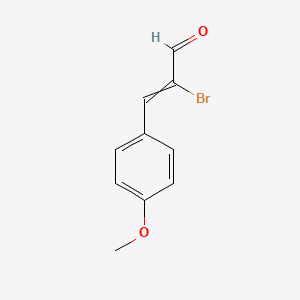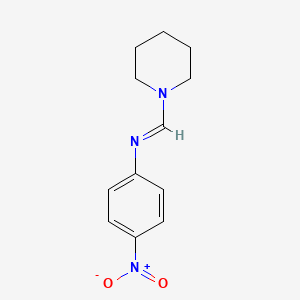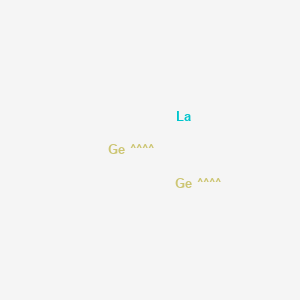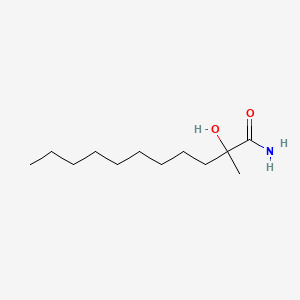![molecular formula C10H18O3Si B14711870 Methyltris[(prop-2-en-1-yl)oxy]silane CAS No. 17984-91-7](/img/structure/B14711870.png)
Methyltris[(prop-2-en-1-yl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltris[(prop-2-en-1-yl)oxy]silane: is an organosilicon compound with the molecular formula C10H18O3Si . It is a silane derivative where the silicon atom is bonded to three prop-2-en-1-yloxy groups and one methyl group. This compound is known for its applications in various fields, including materials science and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyltris[(prop-2-en-1-yl)oxy]silane can be synthesized through the reaction of methyltrichlorosilane with allyl alcohol in the presence of a base. The reaction typically proceeds as follows: [ \text{CH}_3\text{SiCl}_3 + 3 \text{CH}_2=CHCH_2\text{OH} \rightarrow \text{CH}_3\text{Si(OCH}_2\text{CH=CH}_2\text{)}_3 + 3 \text{HCl} ] The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the process .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale manufacturing. This includes the use of continuous flow reactors and efficient separation techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Methyltris[(prop-2-en-1-yl)oxy]silane undergoes various types of chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to alkenes.
Oxidation: Formation of silanols and siloxanes.
Substitution: Replacement of the prop-2-en-1-yloxy groups with other functional groups.
Common Reagents and Conditions:
Hydrosilylation: Catalyzed by platinum or rhodium complexes.
Oxidation: Performed using oxidizing agents like hydrogen peroxide or ozone.
Substitution: Achieved using nucleophiles such as amines or alcohols.
Major Products:
Hydrosilylation: Produces organosilicon compounds with various functional groups.
Oxidation: Yields silanols and siloxanes.
Substitution: Results in the formation of new organosilicon derivatives.
Wissenschaftliche Forschungsanwendungen
Methyltris[(prop-2-en-1-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and biomedical coatings.
Wirkmechanismus
The mechanism of action of methyltris[(prop-2-en-1-yl)oxy]silane involves its ability to form strong bonds with various substrates through the silicon atom. This compound can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. These reactions are crucial for its applications in coatings and adhesives, where strong and durable bonds are required .
Vergleich Mit ähnlichen Verbindungen
Triisopropoxysilane: Similar in structure but with isopropoxy groups instead of prop-2-en-1-yloxy groups.
Methyltris(prop-1-en-2-yloxy)silane: Differs in the position of the double bond in the propoxy groups
Uniqueness: Methyltris[(prop-2-en-1-yl)oxy]silane is unique due to its specific arrangement of prop-2-en-1-yloxy groups, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in applications requiring precise control over chemical reactivity and material properties .
Eigenschaften
CAS-Nummer |
17984-91-7 |
|---|---|
Molekularformel |
C10H18O3Si |
Molekulargewicht |
214.33 g/mol |
IUPAC-Name |
methyl-tris(prop-2-enoxy)silane |
InChI |
InChI=1S/C10H18O3Si/c1-5-8-11-14(4,12-9-6-2)13-10-7-3/h5-7H,1-3,8-10H2,4H3 |
InChI-Schlüssel |
FSJWZPLVFNAHMX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](OCC=C)(OCC=C)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


